2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine
Overview
Description
2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine is an organic compound that features a pyrazine ring substituted with an amino group and a 3-nitropyridin-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-nitropyridine and pyrazine derivatives.
Formation of Sulfanyl Linkage: The 3-nitropyridin-2-yl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazine ring is replaced by the 3-nitropyridin-2-ylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence biochemical pathways related to its functional groups, such as those involving amino or nitro groups.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitropyridine: Shares the amino and nitro functional groups but lacks the pyrazine ring.
3-Nitropyridin-2-ylamine: Similar pyridine structure but without the pyrazine ring.
Uniqueness
2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine is unique due to the combination of its pyrazine ring and the 3-nitropyridin-2-ylsulfanyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
3-(3-nitropyridin-2-yl)sulfanylpyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O2S/c10-7-9(13-5-4-11-7)17-8-6(14(15)16)2-1-3-12-8/h1-5H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSYGAJIBKDEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC=CN=C2N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259485 | |
Record name | 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-77-3 | |
Record name | 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887579-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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